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Introduction
Viridiol is a naturally occurring furanosteroid produced by the fungus Gliocladium virens. It

belongs to a class of compounds that have garnered significant interest in the scientific

community due to their diverse biological activities. Notably, viridiol and its structural relatives,

such as viridin and wortmannin, have been identified as potent inhibitors of phosphatidylinositol

3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of cell proliferation, survival,

and metabolism, and its dysregulation is frequently implicated in various human cancers. This

inhibitory action positions viridiol as a promising scaffold for the development of novel

anticancer agents. This document provides a detailed methodology for the total synthesis of (-)-

viridiol, based on the asymmetric synthesis reported by Gao et al., offering a scalable

approach for its preparation for further biological investigation.[1][2]

Quantitative Data Summary
The following tables summarize the key quantitative data for the multi-step synthesis of (-)-

viridiol.

Table 1: Reagents and Yields for the Synthesis of Key Intermediates
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Step
Intermedi
ate

Key
Reagents

Solvent
Temperat
ure (°C)

Time (h) Yield (%)

1 S1

L-(+)-

Ribose,

2,2-

dimethoxyp

ropane, p-

TsOH·H₂O

Acetone rt 2 98

2 S2
NaIO₄,

NaHCO₃
THF/H₂O 0 to rt 2 95

3 S3

(Carbethox

ymethylene

)triphenylp

hosphoran

e

Toluene 110 12 85

4 15 DIBAL-H CH₂Cl₂ -78 1 92

5 14

NH₂OH·HC

l, NaHCO₃,

Chloramine

-T

EtOH/H₂O 0 1
65 (2

steps)

6 13

3-bromo-2-

methylphe

nol, TESCl,

imidazole

CH₂Cl₂ rt 1 98

7 S6

n-BuLi, (S)-

glycidyl

nosylate

THF -78 to rt 12 80

8 12
TBSOTf,

2,6-lutidine
CH₂Cl₂ -78 to 0 0.5 95

9 11
Co(salen),

PhSiH₃
Acetone 35 12 68
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10 20

Dess-

Martin

periodinan

e

CH₂Cl₂ 0 1 85

11 S8
L-proline,

HCHO
DMSO 80 3 75

12 21
Pd(OAc)₂,

O₂
DMSO 100 12 52

13 10 NaBH₄
CH₂Cl₂/Et

OH
-10 0.5 79

14
(-)-Viridiol

(4)

Dowex

50W-X8

Acetone/M

eOH
rt 1 91

Experimental Protocols
This section provides detailed methodologies for the key steps in the total synthesis of (-)-

viridiol.

Protocol 1: Synthesis of Unsaturated Ester (S3)

To a solution of L-(+)-ribose (10.0 g, 66.6 mmol) in acetone (100 mL) at room temperature,

add 2,2-dimethoxypropane (16.4 mL, 133.2 mmol) and p-toluenesulfonic acid monohydrate

(1.27 g, 6.66 mmol).

Stir the mixture for 2 hours.

Quench the reaction with triethylamine and concentrate under reduced pressure. The

residue is purified by flash chromatography to afford intermediate S1.

Dissolve S1 in a mixture of THF (150 mL) and H₂O (50 mL) and cool to 0 °C.

Add NaHCO₃ (11.2 g, 133.2 mmol) followed by portion-wise addition of NaIO₄ (28.5 g, 133.2

mmol).

Allow the reaction to warm to room temperature and stir for 2 hours.
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Filter the reaction mixture through a pad of Celite and extract the filtrate with ethyl acetate.

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the

crude aldehyde S2.

To a solution of crude S2 in toluene (150 mL), add

(carbethoxymethylene)triphenylphosphorane (27.8 g, 79.9 mmol).

Heat the mixture to 110 °C and stir for 12 hours.

Cool the reaction to room temperature and concentrate under reduced pressure.

Purify the residue by flash chromatography (petroleum ether/ethyl acetate = 10:1) to yield

unsaturated ester S3 as a colorless oil.

Protocol 2: Intramolecular [3+2] Cycloaddition to form Isoxazoline (14)

To a solution of allylic alcohol 15 (5.0 g, 21.7 mmol) in a mixture of ethanol (100 mL) and

H₂O (20 mL) at 0 °C, add NH₂OH·HCl (3.0 g, 43.4 mmol) and NaHCO₃ (3.6 g, 43.4 mmol).

Stir the mixture for 30 minutes, then add a solution of Chloramine-T (5.4 g, 23.9 mmol) in

H₂O (20 mL) dropwise.

Stir the reaction at 0 °C for 1 hour.

Extract the mixture with CH₂Cl₂.

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Purify the residue by flash chromatography (petroleum ether/ethyl acetate = 5:1) to afford

isoxazoline 14.

Protocol 3: Co-catalyzed Metal-Hydride H Atom Transfer (MHAT) Radical Cyclization to form

the Steroid Skeleton (11)

To a solution of the coupling product 12 (1.0 g, 1.3 mmol) in acetone (25 mL), add Co(salen)

(84 mg, 0.13 mmol) and PhSiH₃ (0.2 mL, 1.6 mmol).
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Stir the mixture at 35 °C for 12 hours.

Concentrate the reaction mixture under reduced pressure.

Purify the residue by flash chromatography (petroleum ether/ethyl acetate = 8:1) to yield the

cyclized product 11.

Protocol 4: Final Deprotection to Yield (-)-Viridiol (4)

To a solution of intermediate 10 (100 mg, 0.22 mmol) in a 1:1 mixture of acetone and

methanol (4 mL), add Dowex 50W-X8 resin (50 mg).

Stir the suspension at room temperature for 1 hour.

Filter the mixture and wash the resin with methanol.

Concentrate the filtrate under reduced pressure.

Purify the residue by flash chromatography (CH₂Cl₂/methanol = 20:1) to afford (-)-viridiol (4)

as a white solid.

Visualizations
Diagram 1: Total Synthesis Workflow of (-)-Viridiol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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